Azido-PEG4-TFP ester
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Azido-PEG4-TFP ester is synthesized through a series of chemical reactions involving the introduction of azido and tetrafluorophenyl (TFP) ester groups onto a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The PEG chain is functionalized with azido groups using azidoethanol and appropriate catalysts.
Esterification: The azido-PEG intermediate is then reacted with tetrafluorophenyl chloroformate to form the TFP ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. The product is then purified using techniques like column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Azido-PEG4-TFP ester undergoes various chemical reactions, including:
Click Chemistry: The azido group reacts with terminal alkynes or strained alkynes in the presence of copper(I) catalysts to form triazoles.
Substitution Reactions: The TFP ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts, terminal alkynes, and appropriate solvents (e.g., dimethyl sulfoxide).
Substitution Reactions: Primary amines, mild bases (e.g., triethylamine), and organic solvents (e.g., dichloromethane).
Major Products
Click Chemistry: Triazole-linked conjugates.
Substitution Reactions: Amide-linked conjugates.
Scientific Research Applications
Azido-PEG4-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and polymers through click chemistry.
Biology: Employed in the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapeutics.
Industry: Applied in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of Azido-PEG4-TFP ester involves its highly reactive azido and TFP ester groups. The azido group participates in click chemistry reactions, forming stable triazole linkages with alkynes. The TFP ester group reacts with primary amines to form amide bonds, enabling the conjugation of various molecules. These reactions are facilitated by catalysts and specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Azido-PEG4-NHS ester: Similar structure but contains an N-hydroxysuccinimidyl (NHS) ester group instead of TFP ester.
Azido-PEG8-TFP ester: Longer PEG chain with similar functional groups.
Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester: Contains a dibenzocyclooctyne group for strain-promoted click chemistry
Uniqueness
Azido-PEG4-TFP ester is unique due to its combination of azido and TFP ester groups, providing high reactivity and versatility in bioconjugation and click chemistry applications. Its PEG spacer enhances solubility and reduces steric hindrance, making it suitable for various scientific and industrial applications .
Properties
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F4N3O6/c18-12-11-13(19)16(21)17(15(12)20)30-14(25)1-3-26-5-7-28-9-10-29-8-6-27-4-2-23-24-22/h11H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVABWOMXXXMSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-])F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F4N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301115732 | |
Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807505-33-4 | |
Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807505-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-, 2,3,5,6-tetrafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301115732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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